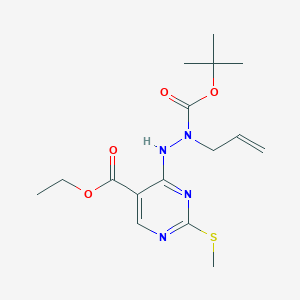

Ethyl 4-(2-allyl-2-(tert-butoxycarbonyl)hydrazinyl)-2-(methylthio)pyrimidine-5-carboxylate

Description

Ethyl 4-(2-allyl-2-(tert-butoxycarbonyl)hydrazinyl)-2-(methylthio)pyrimidine-5-carboxylate is a pyrimidine derivative featuring a hydrazinyl substituent at position 4, modified with an allyl group and a tert-butoxycarbonyl (Boc) protecting group. The 2-position carries a methylthio (-SMe) group, while the 5-position is an ethyl carboxylate (-COOEt). This compound is synthesized via nucleophilic substitution of a chloropyrimidine precursor with a Boc-protected hydrazine derivative, followed by functionalization . Its structural complexity and protective groups make it a versatile intermediate for medicinal chemistry, particularly in kinase inhibitor development .

Properties

IUPAC Name |

ethyl 4-[2-[(2-methylpropan-2-yl)oxycarbonyl]-2-prop-2-enylhydrazinyl]-2-methylsulfanylpyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N4O4S/c1-7-9-20(15(22)24-16(3,4)5)19-12-11(13(21)23-8-2)10-17-14(18-12)25-6/h7,10H,1,8-9H2,2-6H3,(H,17,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIWFHQAQSBSZND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1NN(CC=C)C(=O)OC(C)(C)C)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501104610 | |

| Record name | 5-Pyrimidinecarboxylic acid, 4-[2-[(1,1-dimethylethoxy)carbonyl]-2-(2-propen-1-yl)hydrazinyl]-2-(methylthio)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501104610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2007908-48-5 | |

| Record name | 5-Pyrimidinecarboxylic acid, 4-[2-[(1,1-dimethylethoxy)carbonyl]-2-(2-propen-1-yl)hydrazinyl]-2-(methylthio)-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2007908-48-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Pyrimidinecarboxylic acid, 4-[2-[(1,1-dimethylethoxy)carbonyl]-2-(2-propen-1-yl)hydrazinyl]-2-(methylthio)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501104610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(2-allyl-2-(tert-butoxycarbonyl)hydrazinyl)-2-(methylthio)pyrimidine-5-carboxylate typically involves multiple steps, starting with the reaction of ethyl 2-(methylthio)pyrimidine-5-carboxylate with tert-butoxycarbonyl (BOC) protected hydrazine derivatives. The reaction conditions often require the use of strong bases and solvents such as sodium hydroxide and tetrahydrofuran (THF).

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods while ensuring the purity and consistency of the product. This may include the use of continuous flow reactors and advanced purification techniques to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: : Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Ethyl 4-(2-allyl-2-(tert-butoxycarbonyl)hydrazinyl)-2-(methylthio)pyrimidine-5-carboxylate is extensively used in scientific research. Its applications include:

Chemistry: : Used in the synthesis of complex organic molecules and as a building block in organic synthesis.

Biology: : Employed in the study of biological processes and the development of new biochemical assays.

Medicine: : Investigated for its potential therapeutic properties and as a precursor in drug development.

Industry: : Utilized in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context in which the compound is used, but it generally involves binding to enzymes or receptors, leading to a cascade of biochemical reactions.

Comparison with Similar Compounds

Ethyl 4-((3-((tert-butoxycarbonyl)amino)propyl)amino)-2-(methylthio)pyrimidine-5-carboxylate (134)

- Structural Differences: Replaces the hydrazinyl group with a Boc-protected aminopropyl chain at position 4.

- Synthesis: Uses ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate and tert-butyl (3-aminopropyl)carbamate under mild conditions (ACN, room temperature) .

- Key Properties: Higher hydrophilicity due to the aminoalkyl chain. Retains Boc protection, enabling selective deprotection for further modifications.

Ethyl 4-(2-isopropylhydrazinyl)-2-(methylthio)pyrimidine-5-carboxylate

- Structural Differences : Features an isopropyl-substituted hydrazine instead of allyl/Boc.

- Physical Properties :

- Applications : Simpler structure may enhance metabolic stability but reduces synthetic versatility.

Ethyl 4-(2-(3-(benzyloxy)benzoyl)hydrazinyl)-2-(methylthio)pyrimidine-5-carboxylate (89)

Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate (CAS 776-53-4)

- Structural Simplicity : Lacks hydrazine and protective groups, with a primary amine at position 4.

- Applications : Serves as a foundational scaffold for further functionalization. Lower steric hindrance facilitates rapid reactivity in coupling reactions .

Structural and Functional Analysis

Substituent Effects on Reactivity and Stability

Physicochemical Properties

Q & A

Basic: What are the standard synthetic routes for preparing Ethyl 4-(2-allyl-2-(tert-butoxycarbonyl)hydrazinyl)-2-(methylthio)pyrimidine-5-carboxylate?

Methodological Answer:

The synthesis involves multi-step functionalization of pyrimidine cores. A typical approach includes:

Core Formation : Start with a pyrimidine-5-carboxylate scaffold (e.g., ethyl 4-chloropyrimidine-5-carboxylate) .

Hydrazine Introduction : React with tert-butoxycarbonyl (Boc)-protected hydrazine derivatives under basic conditions (e.g., K₂CO₃ in DMF) to install the hydrazinyl group. Allylation of the hydrazine nitrogen can be achieved using allyl bromide .

Methylthio Incorporation : Substitute the chlorine at the 2-position with methylthio via nucleophilic displacement using sodium thiomethoxide .

Critical Note : Boc protection is essential to prevent undesired side reactions during allylation.

Advanced: How can competing regioselectivity during hydrazine functionalization be resolved?

Methodological Answer:

Competing N-allylation vs. Boc deprotection can arise due to the nucleophilic nature of the hydrazine nitrogen. Strategies include:

- Temperature Control : Perform allylation at 0–5°C to favor kinetically controlled N-allylation over Boc cleavage .

- Catalytic Optimization : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction specificity in biphasic systems .

- Monitoring : Track reaction progress via TLC (silica gel, hexane/ethyl acetate 3:1) or LC-MS to detect byproducts like deprotected hydrazines .

Basic: What purification techniques are optimal for isolating this compound?

Methodological Answer:

- Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate 4:1 to 1:1) to separate polar byproducts (e.g., Boc-deprotected intermediates) .

- Recrystallization : Ethanol/water mixtures (70:30) yield high-purity crystals due to the compound’s moderate polarity .

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve closely related impurities, such as regioisomeric allyl derivatives .

Advanced: How does the methylthio group influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

The methylthio (-SMe) group at the 2-position acts as a directing group and stabilizes transition metals (e.g., Pd, Cu) during cross-coupling. Key observations:

- Suzuki Coupling : -SMe enhances oxidative addition in Pd-catalyzed reactions but may require higher temperatures (80–100°C) compared to chloro analogs .

- Competing Pathways : Competing C-S bond cleavage can occur under strongly basic conditions (e.g., NaOtBu), necessitating careful optimization of base strength .

Data Table :

| Reaction Type | Catalyst System | Yield (%) | Competing Pathway |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | 65 | C-S Cleavage (15%) |

| Buchwald-Hartwig | Pd₂(dba)₃, XPhos | 72 | None observed |

Basic: What spectroscopic techniques are used to confirm the structure?

Methodological Answer:

- NMR :

- ¹H NMR : Allyl protons appear as a multiplet (δ 5.2–5.8 ppm); Boc tert-butyl group shows a singlet at δ 1.4 ppm.

- ¹³C NMR : Carbonyl signals (Boc: ~155 ppm; ester: ~165 ppm) confirm functional groups .

- MS : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ calculated for C₁₆H₂₃N₄O₄S: 367.14) .

- IR : Peaks at ~1700 cm⁻¹ (C=O ester) and ~1250 cm⁻¹ (C-O Boc) validate key bonds .

Advanced: How can contradictory data on Boc deprotection kinetics be resolved?

Methodological Answer:

Conflicting reports on Boc stability under acidic conditions may arise from solvent effects. For example:

- TFA in DCM : Complete deprotection in 2 hours at 25°C.

- HCl in Dioxane : Partial decomposition observed due to ester hydrolysis side reactions .

Resolution : Use kinetic studies (NMR monitoring) to compare deprotection rates in different solvents. For this compound, TFA/DCM (1:4 v/v) at 0°C minimizes ester hydrolysis while maintaining Boc cleavage efficiency .

Basic: What are the stability considerations for long-term storage?

Methodological Answer:

- Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the ester or Boc groups .

- Light Sensitivity : The methylthio group may oxidize to sulfoxide; amber vials are recommended .

- Solubility : DMSO or dry DMF are preferred solvents for stock solutions to avoid crystallization-induced degradation .

Advanced: What strategies mitigate byproduct formation during allylation?

Methodological Answer:

Common byproducts include di-allylated hydrazines or Boc-deprotected intermediates. Mitigation strategies:

- Stoichiometric Control : Use 1.1 equivalents of allyl bromide to limit over-allylation .

- Protecting Group Alternatives : Replace Boc with Fmoc for higher stability under basic conditions, though this requires post-synthesis deprotection .

- Microwave-Assisted Synthesis : Short reaction times (10 min, 100°C) reduce decomposition pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.